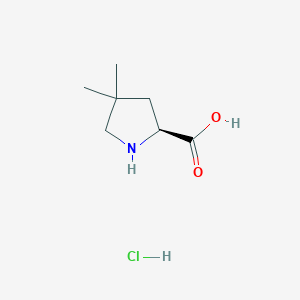

(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride

Description

(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a chiral proline derivative characterized by two methyl groups at the 4,4-positions of the pyrrolidine ring and an S-configuration at the α-carbon. Its molecular formula is C₇H₁₃NO₂·HCl, with a molecular weight of 187.65 g/mol (calculated from and ). This compound is widely utilized in pharmaceutical research, particularly as a building block for peptidomimetics, enzyme inhibitors, and chiral catalysts due to its rigid sp³-hybridized structure and stereochemical specificity.

The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous reaction conditions. Storage recommendations typically include refrigeration at -20°C or -80°C to maintain stability, with purity levels exceeding 95% in commercial samples.

Properties

IUPAC Name |

(2S)-4,4-dimethylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(2)3-5(6(9)10)8-4-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSRUEOIZRIOBZ-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](NC1)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.

Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the pyrrolidine ring and subsequent functionalization steps.

Purification: Purification of the intermediate compounds through crystallization or chromatography.

Conversion to Hydrochloride Salt: The purified compound is then converted to its hydrochloride form and further purified to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the carboxylic acid group or the pyrrolidine ring is targeted.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride exhibits several biological activities:

- Antioxidant Properties : It has been shown to neutralize free radicals, contributing to cellular protection against oxidative stress.

- Neuroprotective Effects : Potential roles in modulating neurotransmitter systems or inhibiting neuroinflammation have been suggested.

- Anticoagulant Activity : Evidence suggests that this compound may influence coagulation pathways.

Therapeutic Applications

The unique structural features of this compound make it a valuable candidate for drug development. Its potential applications include:

- Drug Design : As a building block for synthesizing novel drug candidates targeting specific biological pathways.

- Neurodegenerative Diseases : Investigated for its potential to protect neuronal cells from damage.

- Cardiovascular Research : Studies are ongoing to explore its effects on blood coagulation mechanisms.

Case Studies

-

Neuroprotective Study :

- Objective : To assess the neuroprotective effects of this compound in vitro.

- Findings : Demonstrated reduced apoptosis in neuronal cell lines exposed to oxidative stress.

- : Suggests potential therapeutic use in neurodegenerative diseases.

-

Antioxidant Activity Assessment :

- Objective : Evaluate the antioxidant capacity using DPPH radical scavenging assay.

- Results : Showed significant scavenging activity compared to standard antioxidants.

- Implication : Indicates potential for use in formulations aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action of (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, influencing their activity. The pathways involved often include modulation of enzymatic activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Stereochemical Variants : The (2R)-enantiomer (CAS 1303975-05-4) shares the same molecular formula as the S-form but exhibits distinct stereochemical properties, impacting its interaction with biological targets (e.g., enzymes or receptors).

Fluorinated Derivatives: Replacement of methyl groups with fluorine atoms (e.g., 1588480-37-8) introduces electronegative substituents, enhancing metabolic stability and altering solubility.

Hybrid Substituents : The compound 1408076-44-7 combines both fluorine and methyl groups, creating steric and electronic effects that may optimize binding affinity in drug discovery.

Biological Activity

(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride, commonly referred to as a proline derivative, is a compound with significant biological activity. Its unique structural features make it a valuable building block in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.

- Chemical Formula : C7H14ClN

- Molecular Weight : 161.64 g/mol

- CAS Number : 1443252-76-3

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. It can act as a ligand that modulates enzyme activity and influences metabolic pathways. The compound is particularly noted for its role in:

- Enzyme Inhibition : It has shown potential in inhibiting enzymes such as tyrosinase, which is involved in melanin production.

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, contributing to its protective effects against oxidative stress.

Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

- Tyrosinase Inhibition : A study reported that derivatives of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid exhibited significant tyrosinase inhibitory activity. The IC50 values for some derivatives were found to be comparable to standard inhibitors like kojic acid .

- Antioxidant Potential : The compound demonstrated notable antioxidant activity with IC50 values indicating effective free radical scavenging capabilities .

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural attributes allow for the development of novel therapeutics targeting different biological pathways.

Study 1: Synthesis and Biological Evaluation

A comprehensive study focused on synthesizing various derivatives of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid to evaluate their biological activities. The derivatives were tested for their ability to inhibit tyrosinase and exhibit antioxidant properties. The findings indicated that modifications at specific positions significantly enhanced their biological efficacy.

| Compound | Tyrosinase Inhibition (IC50 µg/mL) | Antioxidant Activity (IC50 µg/mL) |

|---|---|---|

| 1a | 18.17 ± 1.0 | 16.5 ± 0.37 |

| 1b | 20.25 ± 1.5 | 18.27 ± 1.1 |

| Kojic Acid | 15.9 ± 2.5 | - |

Study 2: Mechanistic Insights

Another research effort utilized molecular docking studies to elucidate the interaction between (S)-4,4-dimethylpyrrolidine-2-carboxylic acid derivatives and tyrosinase. The study provided insights into how specific functional groups contribute to the binding affinity and inhibitory potential against the enzyme.

Q & A

Basic: What are the recommended synthetic routes for (S)-4,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride, and how can stereochemical integrity be maintained?

Methodological Answer:

The synthesis typically involves asymmetric catalysis or resolution of racemic mixtures. For example, chiral auxiliaries like L-proline derivatives can guide stereoselective alkylation or cyclization reactions. Post-synthesis, the hydrochloride salt is formed via acidification (e.g., HCl in anhydrous ethanol). To preserve stereochemical purity, reactions should be conducted under inert atmospheres (N₂/Ar) at controlled temperatures (0–25°C) . Chiral HPLC or polarimetry is recommended for enantiomeric excess (ee) validation .

Basic: How should researchers assess the purity and stability of this compound under different storage conditions?

Methodological Answer:

Purity is evaluated via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) and ¹H/¹³C NMR for structural confirmation. Stability studies involve accelerated degradation tests:

- Thermal stability: Heat at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring decomposition via TLC or LC-MS.

- Hydrolytic stability: Expose to buffers (pH 1–13) at 25°C and 37°C.

Storage recommendations: -20°C in airtight, light-resistant containers under inert gas to prevent hygroscopic degradation .

Advanced: How can researchers resolve contradictions in reported solubility data for polar aprotic solvents?

Methodological Answer:

Discrepancies in solubility (e.g., DMSO vs. DMF) may arise from residual water content or crystallinity variations. To standardize measurements:

- Pre-dry solvents over molecular sieves.

- Use dynamic light scattering (DLS) to detect aggregates.

- Compare results with thermogravimetric analysis (TGA) to correlate solubility with thermal behavior.

For example, if solubility in DMSO is lower than literature values, sonication at 45°C for 30 minutes may improve dissolution .

Advanced: What analytical strategies are optimal for characterizing chiral impurities in this compound?

Methodological Answer:

Advanced chiral separation techniques include:

- Chiral SFC (Supercritical Fluid Chromatography): Uses CO₂/MeOH mobile phases with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for high-resolution enantiomer separation.

- X-ray Crystallography: Determines absolute configuration via single-crystal analysis, critical for resolving diastereomeric byproducts.

- Vibrational Circular Dichroism (VCD): Provides stereochemical fingerprints in solution phase .

Advanced: How can this compound be utilized in asymmetric catalysis or peptide mimetic studies?

Methodological Answer:

The rigid pyrrolidine scaffold and chiral centers make it valuable for:

- Organocatalysis: As a thiourea or squaramide catalyst in Michael additions or Mannich reactions.

- Peptide Backbone Modification: Incorporation into peptidomimetics to enhance metabolic stability.

- Metal-Ligand Complexes: Chelation with Pd or Ru for cross-coupling reactions (e.g., Suzuki-Miyaura).

Protocols for catalytic efficiency testing involve kinetic profiling (e.g., UV-Vis monitoring of reaction rates) .

Basic: What safety protocols are essential for handling this hydrochloride salt in aqueous environments?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats to avoid skin/eye contact (pH < 2 in aqueous solutions).

- Neutralization: Spills should be treated with sodium bicarbonate (NaHCO₃) before disposal.

- Ventilation: Use fume hoods during weighing to prevent inhalation of fine particles .

Advanced: How do researchers address discrepancies in reported melting points due to polymorphic forms?

Methodological Answer:

Polymorphism is assessed via:

- DSC (Differential Scanning Calorimetry): Identifies endothermic/exothermic events corresponding to phase transitions.

- PXRD (Powder X-ray Diffraction): Differentiates crystalline forms.

Recrystallization from mixed solvents (e.g., EtOAc/hexane) under slow cooling can isolate the most stable polymorph .

Basic: What spectroscopic techniques are critical for confirming the 4,4-dimethyl substitution pattern?

Methodological Answer:

- ¹H NMR: Look for singlet peaks integrating to 6H (two equivalent -CH₃ groups at C4).

- ¹³C NMR: Two quaternary carbons (~30–35 ppm) confirm geminal dimethyl groups.

- IR Spectroscopy: Absence of N-H stretches (due to HCl salt) and presence of C=O (1700–1750 cm⁻¹) .

Advanced: What computational methods support the rational design of derivatives for biological activity studies?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Screens interactions with target proteins (e.g., kinases, GPCRs).

- DFT Calculations (Gaussian): Predicts electronic properties (e.g., HOMO/LUMO) for reactivity optimization.

- MD Simulations (GROMACS): Assesses conformational stability in aqueous lipid bilayers .

Advanced: How can researchers mitigate racemization during derivatization reactions?

Methodological Answer:

Racemization is minimized by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.